
Ant-ATP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenine nucleotide translocator, also known as ADP/ATP translocase, is a protein that plays a crucial role in cellular energy metabolism. It is responsible for the exchange of adenosine diphosphate and adenosine triphosphate across the inner mitochondrial membrane. This exchange is essential for maintaining the energy balance within cells, as adenosine triphosphate is the primary energy currency of the cell .
Vorbereitungsmethoden
The preparation of adenine nucleotide translocator involves recombinant DNA technology. The gene encoding the protein is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that promote the expression of the protein. After expression, the protein is purified using techniques such as affinity chromatography .
Analyse Chemischer Reaktionen
Adenine nucleotide translocator undergoes several types of chemical reactions, including:
Oxidation and Reduction: The protein can undergo redox reactions, which are essential for its function in energy metabolism.
Substitution: Specific amino acid residues in the protein can be substituted to study the effects on its function.
Binding Reactions: The protein binds to adenosine diphosphate and adenosine triphosphate, facilitating their exchange across the mitochondrial membrane.
Wissenschaftliche Forschungsanwendungen
Adenine nucleotide translocator has several scientific research applications:
Chemistry: It is used to study the mechanisms of energy transfer and the role of mitochondria in cellular metabolism.
Biology: The protein is essential for understanding mitochondrial function and its role in various diseases, including neurodegenerative disorders and metabolic syndromes.
Medicine: Adenine nucleotide translocator is a target for drug development, particularly for conditions related to mitochondrial dysfunction.
Wirkmechanismus
Adenine nucleotide translocator functions by exchanging adenosine diphosphate and adenosine triphosphate across the inner mitochondrial membrane. This exchange is driven by the electrochemical gradient generated by the mitochondrial respiratory chain. The protein has binding sites for both adenosine diphosphate and adenosine triphosphate, and its conformational changes facilitate the transport of these molecules .
Vergleich Mit ähnlichen Verbindungen
Adenine nucleotide translocator is unique in its ability to exchange adenosine diphosphate and adenosine triphosphate across the mitochondrial membrane. Similar proteins include:
Uncoupling Proteins: These proteins also transport molecules across the mitochondrial membrane but are involved in regulating heat production.
Phosphate Carriers: These proteins transport phosphate ions across the mitochondrial membrane, which is essential for adenosine triphosphate synthesis.
Eigenschaften
CAS-Nummer |
85287-49-6 |
|---|---|
Molekularformel |
C17H21N6O14P3 |
Molekulargewicht |
626.3 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-aminobenzoate |
InChI |
InChI=1S/C17H21N6O14P3/c18-9-4-2-1-3-8(9)17(25)35-13-10(5-33-39(29,30)37-40(31,32)36-38(26,27)28)34-16(12(13)24)23-7-22-11-14(19)20-6-21-15(11)23/h1-4,6-7,10,12-13,16,24H,5,18H2,(H,29,30)(H,31,32)(H2,19,20,21)(H2,26,27,28)/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
ZJPHORHRONZRCV-XNIJJKJLSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Benzoyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14122022.png)
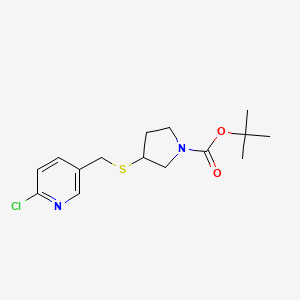
![[(2S)-1-[(3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B14122025.png)
![4-amino-1-[(4S)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,3,5-triazin-2-one](/img/structure/B14122026.png)
![7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde](/img/structure/B14122031.png)
![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14122041.png)

![9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione](/img/structure/B14122059.png)
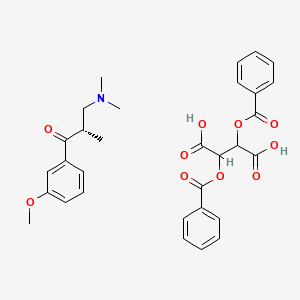
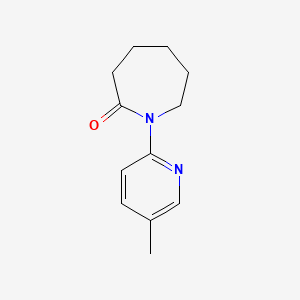
![Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-](/img/structure/B14122086.png)
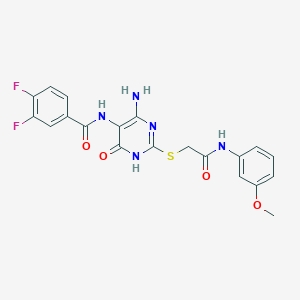
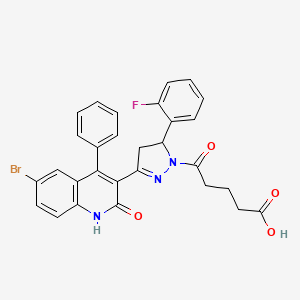
![Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane](/img/structure/B14122119.png)
